molecular formula C8H7BrO3 B8791456 5-Bromo-2-(hydroxymethyl)benzoic acid

5-Bromo-2-(hydroxymethyl)benzoic acid

Cat. No. B8791456
M. Wt: 231.04 g/mol
InChI Key: KJZVMBFKUKCLDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

5-bromo-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

KJZVMBFKUKCLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (11.80 g, 281.6 mmol) was added at room temperature over several minutes to a solution of 5-bromophthalide (20.0 g, 93.88 mmol) in a 2:1:1 solution of tetrahydrofuran/methanol/water (570 mL) and the reaction mixture stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and azeotropically dried with benzene to give 5-Bromo-2-hydroxymethyl-benzoic acid as a white solid. The material was used without further purification: 1H NMR (300 MHz, CDCl3+CD3OD) δ 7.89 (d, J=8.3 Hz, 1H), 7.67 (d, J=1.9 Hz, 1H), 7.50 (dd, J=8.3, 1.9 Hz, 1H), 3.99 (s, 2H); ESI MS (negative mode) m/z 229 [C8H7BrO3−H]−. Sodium hyride (15.0 g, 375 mmol, 60% dispersion in mineral oil) was added in small portions over the course of 0.5 h at room temperature to a solution of 5-Bromo-2-hydroxymethyl-benzoic acid in tetrahydrofuran (235 mL) containing bromoacetic acid (14.35 g, 103.2 mmol) and sodium iodide (1.41 g, 9.4 mmol). The reaction mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature and poured into water and then extracted with diethyl ether. The aqueous phase was acidified with 10% hydrochloric acid to pH 3–4 and extracted several times with ethyl acetate. The combined ethyl acetate phases were washed with water and saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated to yield -Bromo-2-carboxymethoxymethyl-benzoic acid as a white solid. The material was used without further purification: 1H NMR (300 MHz, CD3OD) δ 7.93–7.86 (m, 2H), 7.55–7.50 (m, 1H), 4.98 (s, 2H), 4.23 (s, 2H); ESI MS (negative mode) m/z 287 [C10H9BrO5−H]−.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
570 mL
Type
solvent
Reaction Step One

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